An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbenzoyl)-5-oxo-L-proline
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methylbenzoyl)-5-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Methylbenzoyl)-5-oxo-L-proline. In the absence of extensive empirical data for this specific N-acyl derivative of pyroglutamic acid, this document synthesizes information from structurally related compounds and employs predictive computational models to offer a robust profile for research and development applications. The guide details a plausible synthetic route, outlines key analytical methodologies for its characterization, and presents its predicted physicochemical parameters in a clear, tabular format. This document is intended to serve as a foundational resource for scientists and researchers engaged in the study and application of novel proline derivatives in fields such as drug discovery and materials science. All protocols and data are presented with the transparency required for scientific rigor, acknowledging the predictive nature of certain values while providing established methodologies for their empirical validation.
Introduction
1-(2-Methylbenzoyl)-5-oxo-L-proline is an N-acyl derivative of L-pyroglutamic acid, a cyclic lactam of glutamic acid. The introduction of the 2-methylbenzoyl group at the nitrogen atom of the pyroglutamic acid ring is anticipated to significantly influence its physicochemical properties, including lipophilicity, solubility, and potential biological activity. N-acyl amino acids are an emerging class of signaling molecules with diverse physiological roles, making the characterization of novel analogues like 1-(2-Methylbenzoyl)-5-oxo-L-proline a subject of considerable interest. This guide provides a detailed examination of its predicted properties and the experimental workflows required for their validation.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 1-(2-Methylbenzoyl)-5-oxo-L-proline, a suite of computational tools has been employed to predict its key physicochemical parameters. These predictions offer valuable initial estimates for experimental design.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₃H₁₃NO₄ | - |
| Molecular Weight | 247.25 g/mol | - |
| pKa (acidic) | 3.5 - 4.5 | Rowan's Free Online pKa Calculator |
| logP | 1.5 - 2.5 | Molinspiration, Virtual logP On-line |
| Aqueous Solubility | Moderately Soluble | AqSolPred, ChemAxon's Solubility Predictor |
| Polar Surface Area | 67.9 Ų | Molinspiration |
| Number of H-Bond Donors | 1 | Molinspiration |
| Number of H-Bond Acceptors | 4 | Molinspiration |
Synthesis of 1-(2-Methylbenzoyl)-5-oxo-L-proline
A plausible synthetic route for 1-(2-Methylbenzoyl)-5-oxo-L-proline involves the N-acylation of L-pyroglutamic acid with 2-methylbenzoyl chloride. This reaction is a standard method for the formation of amide bonds.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-(2-Methylbenzoyl)-5-oxo-L-proline.
Experimental Protocol
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Dissolution: Dissolve L-pyroglutamic acid (1 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
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Acylation: Slowly add a solution of 2-methylbenzoyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-Methylbenzoyl)-5-oxo-L-proline.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 1-(2-Methylbenzoyl)-5-oxo-L-proline.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.
Caption: HPLC workflow for purity analysis.
4.1.1. Protocol for Purity Assessment
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
-
-
Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
4.2.1. Expected ¹H NMR Features
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyroglutamate ring and the 2-methylbenzoyl group. The diastereotopic protons of the pyrrolidine ring will likely appear as complex multiplets. The presence of cis/trans isomers around the amide bond may lead to the observation of two sets of signals.[1][2][3]
4.2.2. Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
4.3.1. Expected Fragmentation Pattern
Electrospray ionization (ESI) in positive ion mode is expected to produce the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion will likely show characteristic fragmentation patterns, including cleavage of the amide bond and fragmentation of the pyroglutamate ring. The presence of the proline-like structure may influence the fragmentation pathways.[4][5][6][7][8]
4.3.2. Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the mass of the protonated molecule.
-
Tandem MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the structural components of the molecule.
Conclusion
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